molecular formula C8H14Cl2N2O2 B11947406 N,N'-Bis(3-chloropropionyl)ethylenediamine CAS No. 31481-06-8

N,N'-Bis(3-chloropropionyl)ethylenediamine

Cat. No.: B11947406
CAS No.: 31481-06-8
M. Wt: 241.11 g/mol
InChI Key: ZVFBYHDYEGTZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis(3-chloropropionyl)ethylenediamine is an organic compound with the molecular formula C8H14Cl2N2O2. It is a derivative of ethylenediamine, where two 3-chloropropionyl groups are attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(3-chloropropionyl)ethylenediamine typically involves the reaction of ethylenediamine with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for N,N’-Bis(3-chloropropionyl)ethylenediamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(3-chloropropionyl)ethylenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: New derivatives with substituted nucleophiles.

    Hydrolysis: Ethylenediamine and 3-chloropropionic acid.

    Reduction: Corresponding alcohols.

Scientific Research Applications

N,N’-Bis(3-chloropropionyl)ethylenediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Bis(3-chloropropionyl)ethylenediamine involves its ability to interact with nucleophiles due to the presence of reactive chlorine atoms. This interaction can lead to the formation of new chemical bonds and derivatives. The compound’s reactivity is influenced by the electron-withdrawing nature of the 3-chloropropionyl groups, which makes the nitrogen atoms more susceptible to nucleophilic attack .

Comparison with Similar Compounds

    N,N’-Bis(3-aminopropyl)ethylenediamine: Similar structure but with amino groups instead of chloropropionyl groups.

    Ethylenediaminediacetic acid: A derivative of ethylenediamine with acetic acid groups.

Uniqueness: N,N’-Bis(3-chloropropionyl)ethylenediamine is unique due to the presence of 3-chloropropionyl groups, which impart distinct reactivity and chemical properties compared to other derivatives of ethylenediamine. This makes it valuable for specific applications where such reactivity is desired .

Properties

CAS No.

31481-06-8

Molecular Formula

C8H14Cl2N2O2

Molecular Weight

241.11 g/mol

IUPAC Name

3-chloro-N-[2-(3-chloropropanoylamino)ethyl]propanamide

InChI

InChI=1S/C8H14Cl2N2O2/c9-3-1-7(13)11-5-6-12-8(14)2-4-10/h1-6H2,(H,11,13)(H,12,14)

InChI Key

ZVFBYHDYEGTZOW-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(=O)NCCNC(=O)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.